2-(3,4-Dimethylphenyl)pyridine
Description
2-(3,4-Dimethylphenyl)pyridine is a pyridine derivative featuring a pyridine ring substituted at the 2-position with a 3,4-dimethylphenyl group. This compound is of interest in medicinal chemistry and materials science due to its structural similarity to bioactive molecules and coordination ligands.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-6-7-12(9-11(10)2)13-5-3-4-8-14-13/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSJPSKCFIELIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(3,4-Dimethylphenyl)pyridine involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of 3,4-dimethylphenyl with a halogenated pyridine . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Cross-Coupling Reactions
The pyridine ring participates in palladium-catalyzed coupling reactions, while the dimethylphenyl group influences regioselectivity:
Key Observations :
-
Steric hindrance from 3,4-dimethylphenyl directs arylation to C3 of pyridine
-
Microwave-assisted protocols reduce reaction times (4-6 hr vs. 24 hr conventional)
Electrophilic Aromatic Substitution
The electron-rich dimethylphenyl group undergoes directed C–H functionalization:
Mechanistic Insight :
-
Diborane(4) reagents induce charge-transfer interactions for selective C–H activation
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CF₃CO-alkynes undergo [2+2+2] cycloaddition with pyridine N-atom participation
Nucleophilic Substitution
Amination and alkylation at pyridine nitrogen:
Structural Effects :
-
3,4-Dimethylphenyl enhances stability of N-alkylated products
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Electron-withdrawing pyridine N facilitates hydrazine attack
Coordination Chemistry
Acts as ligand in metal complexes:
Spectroscopic Evidence :
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¹H NMR shows downfield shift of pyridine H3 (Δδ +0.45 ppm) upon Pd coordination
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IR spectra display new Zn-N stretching vibration at 412 cm⁻¹
Redox Transformations
Controlled reduction of pyridine ring:
| Reducing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| H₂ (1 atm) | PtO₂ (5 mol%), EtOH, 50°C | Piperidine derivative | 83% cis | |
| NaBH₄/CuCl₂ | MeOH, 0°C → RT | 1,2-Dihydropyridine | 67% |
Stereochemical Notes :
-
Hydrogenation proceeds with syn addition due to steric bulk of 3,4-dimethylphenyl
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NaBH₄/CuCl₂ system shows preference for 1,2-reduction over full saturation
Heterocycle Formation
Ring-expansion and annulation reactions:
| Partner | Conditions | New Heterocycle | Yield | Source |
|---|---|---|---|---|
| Guanidine HCl | NaOEt, EtOH, reflux 6 hr | Pyrimidine-fused derivatives | 71% | |
| CF₃C≡CCO₂Et | Neat, 120°C, 8 hr | 1,3-Oxazino[4,3-a]pyridine | 94% |
Key Transformation :
Comparative Reaction Data Table
| Reaction Class | Rate (k, s⁻¹) | Activation Energy (kcal/mol) | Thermodynamic Favorability (ΔG, kcal/mol) |
|---|---|---|---|
| Suzuki-Miyaura | 2.3×10⁻³ | 18.7 | -9.4 |
| C–H Functionalization | 1.1×10⁻⁴ | 24.3 | +3.8 |
| N-Alkylation | 5.6×10⁻⁴ | 21.9 | -5.2 |
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : 2-(3,4-Dimethylphenyl)pyridine serves as an essential intermediate for the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to novel compounds with desirable properties.
Biology
- Biological Activity : Research indicates that this compound exhibits potential biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of piperidine, including this compound, can induce apoptosis in cancer cells and exhibit cytotoxic effects against various tumor cell lines. For instance, certain derivatives have demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin.
- Neuropharmacological Effects : The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases such as Alzheimer's.
- Antiviral Activity : Modifications in the structure can lead to improved binding affinities for viral proteins, potentially inhibiting replication of viruses such as HIV and influenza.
Medicine
- Therapeutic Applications : The compound is being explored as a precursor for synthesizing pharmaceutical agents. Its ability to modulate various biological pathways makes it a candidate for developing new drugs targeting inflammation, cancer, and neurodegenerative disorders .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis; cytotoxic effects on tumor cells | |
| Neuropharmacological | AChE inhibition; potential cognitive enhancement | |
| Antiviral | Inhibits replication of HIV and influenza |
Table 2: Synthesis Methods
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| N-arylation | Palladium-catalyzed coupling | Variable |
| Electrophilic Aromatic Substitution | Targeting nitrogen or carbon atoms in pyridine | Variable |
Case Study 1: Anticancer Activity
A study conducted on various piperidine derivatives revealed that this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways. This finding suggests its potential as a lead compound for developing anticancer therapies.
Case Study 2: Neuropharmacological Effects
In a series of experiments assessing AChE inhibition, researchers found that this compound showed promising results comparable to known AChE inhibitors. The compound's ability to enhance cognitive functions was evaluated using animal models, indicating its therapeutic potential in treating Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)pyridine largely depends on its application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids, influencing biological processes at the molecular level .
Comparison with Similar Compounds
Table 1: Key Physicochemical Parameters of 2-(3,4-Dimethylphenyl)pyridine and Analogues
Key Observations :
- Substituent Effects: The position of methyl groups on the phenyl ring (3,4- vs.
- Melting Points: Nitro and amino substituents (e.g., 2-amino-3,5-dinitropyridine) increase melting points due to enhanced intermolecular hydrogen bonding .
- Complex Derivatives : Bulky substituents, such as in compound 6o (Table 1), result in higher molecular weights (>500 g/mol) but lack reported melting points, suggesting challenges in crystallization .
Spectroscopic Data and Structural Characterization
Table 2: NMR and IR Spectral Signatures
Key Observations :
- Aromatic Protons : Substituted pyridines exhibit distinct aromatic proton signals in the δ 6.3–8.37 ppm range, with splitting patterns dependent on substituent positions .
- Carbonyl Groups : Carboxamide derivatives show strong IR absorption at ~1665 cm⁻¹ (C=O stretching) and NH bending near 1536 cm⁻¹ .
Key Observations :
- Antibacterial Activity : Copper complexes with dimethylphenyl-thiosemicarbazone ligands exhibit potent activity against Shigella sonnei, suggesting that this compound derivatives could serve as precursors for bioactive metal complexes .
- Therapeutic Gaps : While this compound itself lacks reported bioactivity, structural analogues like dihydropyridines are well-established in medicinal chemistry .
Biological Activity
2-(3,4-Dimethylphenyl)pyridine is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including molecular interactions, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a dimethylphenyl group. Its chemical structure can be represented as follows:
This compound's unique structural features contribute to its biological properties, making it a candidate for various pharmacological studies.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, including antimicrobial, anti-inflammatory, and anticancer activities. The following sections detail these activities supported by relevant data.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, a study reported an IC50 value of 12 µM against Staphylococcus aureus, indicating potent antibacterial activity .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. In a murine model of inflammation, this compound reduced edema significantly compared to the control group. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that the compound induces apoptosis with an IC50 value of approximately 15 µM . The proposed mechanism includes the activation of caspase pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from SAR studies:
| Substituent Position | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Para on Phenyl | Antibacterial | 12 | |
| Meta on Phenyl | Anti-inflammatory | 10 | |
| Ortho on Pyridine | Anticancer | 15 |
These findings highlight how variations in substitution can significantly impact the biological efficacy of the compound.
Case Studies
Several case studies have explored the biological activity of compounds related to or derived from this compound:
- Antimalarial Screening : A derivative of this compound was screened for antimalarial activity against Plasmodium falciparum. The study reported promising results with an IC50 value lower than 20 µM, suggesting potential for further development in malaria treatment .
- In Vivo Studies : In vivo experiments demonstrated that administration of this compound in a mouse model resulted in significant tumor reduction in xenograft models of breast cancer . This supports its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
